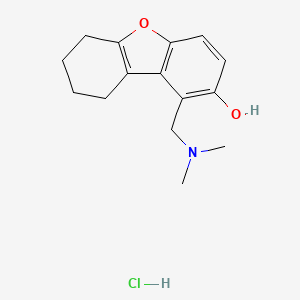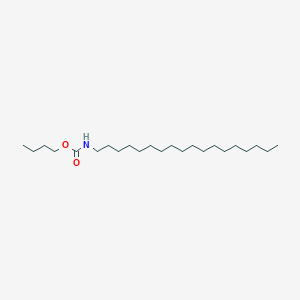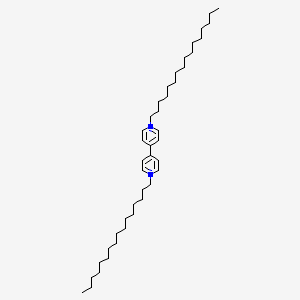
4,4'-Bipyridinium, 1,1'-dihexadecyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Bipyridinium, 1,1’-dihexadecyl- is a derivative of bipyridinium, commonly known as viologen. This compound is characterized by the presence of two pyridinium rings connected by a single bond and substituted with hexadecyl groups. Viologens are well-known for their redox properties and are widely studied in the field of supramolecular chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-bipyridinium derivatives typically involves the Zincke reaction, where rigid, electron-rich aromatic diamines react with 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts . This method allows for the production of conjugated oligomers containing multiple aromatic or heterocyclic residues. The reaction conditions often include the use of polar solvents and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of 4,4’-bipyridinium, 1,1’-dihexadecyl- may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .
化学反応の分析
Types of Reactions
4,4’-Bipyridinium, 1,1’-dihexadecyl- undergoes various chemical reactions, including:
Redox Reactions: The compound can undergo reversible one- and two-electron reductions, which are accompanied by significant changes in UV-vis absorption spectra.
Substitution Reactions: The presence of pyridinium rings allows for nucleophilic substitution reactions, where nucleophiles can replace substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as sodium dithionite for redox reactions and nucleophiles like amines for substitution reactions. The reactions are typically carried out in polar solvents under controlled temperatures .
Major Products Formed
The major products formed from these reactions include reduced forms of the compound in redox reactions and substituted derivatives in nucleophilic substitution reactions .
科学的研究の応用
4,4’-Bipyridinium, 1,1’-dihexadecyl- has a wide range of applications in scientific research:
作用機序
The mechanism by which 4,4’-bipyridinium, 1,1’-dihexadecyl- exerts its effects involves its redox properties. The compound can undergo reversible reduction, which allows it to participate in electron transfer processes. In biological systems, it can induce apoptosis in cancer cells by damaging cell membranes through electrostatic and hydrophobic interactions .
類似化合物との比較
Similar Compounds
1,1’-Dioctadecyl-4,4’-bipyridinium dibromide: Similar in structure but with octadecyl groups instead of hexadecyl.
1,1’-Dihexadecyl-4,4’-bipyridinium dichloride: Similar but with chloride ions instead of bromide.
Uniqueness
4,4’-Bipyridinium, 1,1’-dihexadecyl- is unique due to its specific substitution with hexadecyl groups, which enhances its solubility in non-polar solvents and its ability to form aggregates in solution . This property makes it particularly useful in the development of ionic liquid crystals and other advanced materials.
特性
CAS番号 |
47853-21-4 |
|---|---|
分子式 |
C42H74N2+2 |
分子量 |
607.0 g/mol |
IUPAC名 |
1-hexadecyl-4-(1-hexadecylpyridin-1-ium-4-yl)pyridin-1-ium |
InChI |
InChI=1S/C42H74N2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-35-43-37-31-41(32-38-43)42-33-39-44(40-34-42)36-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-34,37-40H,3-30,35-36H2,1-2H3/q+2 |
InChIキー |
DUYKPDOXCPQLIK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


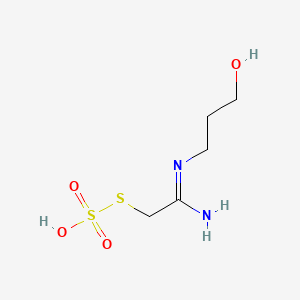
![5,8,14-Trioxo-5,8,13,14-tetrahydronaphtho[2,3-c]acridine-6-diazonium](/img/structure/B14663955.png)
![3-(diethylamino)-1-[7-[3-(diethylamino)propanoyl]-9H-xanthen-2-yl]propan-1-one;dihydrochloride](/img/structure/B14663960.png)
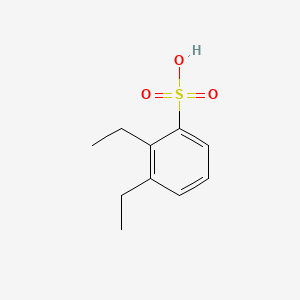
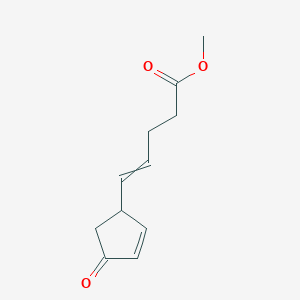

![4-methoxy-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14663998.png)
![7-chloro-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline](/img/structure/B14664004.png)
![2-[bis(4-chlorophenyl)methoxy]-N,N-dimethylacetamide](/img/structure/B14664005.png)


